![molecular formula C13H24N2O2 B6354443 tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate CAS No. 1560342-76-8](/img/structure/B6354443.png)

tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

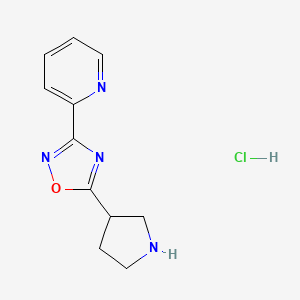

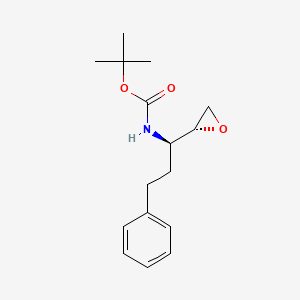

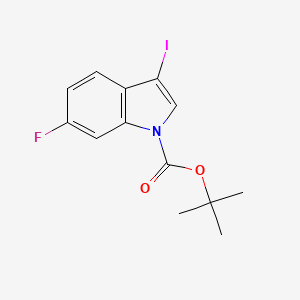

The compound is a derivative of cyclopenta[c]pyridine . The cyclopenta[c]pyridine skeleton is found in a broad spectrum of bioactive natural products .

Synthesis Analysis

A diastereoselective synthesis strategy has been reported for the production of an octahydro-1H-cyclopenta[c]pyridine skeleton . This involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Molecular Structure Analysis

The molecular structure of cyclopenta[c]pyridine derivatives includes a pyridine ring . Some of these compounds have a cyclopenta[c]pyridine skeleton .Chemical Reactions Analysis

The synthesis of cyclopenta[c]pyridine derivatives involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Organic Synthesis and Drug Development

Heterocyclic compounds, such as pyridines and pyrimidines, serve as crucial building blocks in the synthesis of a wide range of organic molecules, owing to their versatile chemical properties and biological activities. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and dyes.

Chemical Synthesis and Catalysis

The chemistry of pyridine derivatives, including their synthesis, properties, and applications in forming metal complexes and catalysis, has been extensively studied. Such compounds are known for their spectroscopic properties, structures, and biological activities, making them valuable in various chemical reactions and as catalysts in organic synthesis (Boča, Jameson, & Linert, 2011).

Drug Synthesis

Heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, are noted for their applications in drug synthesis. These compounds exhibit a range of biological activities, making them significant in medicinal chemistry and drug development efforts (Li et al., 2019).

Biocatalyst Inhibition

Understanding the inhibition effects of carboxylic acids on biocatalysts highlights the importance of carboxylic acid derivatives in biotechnological applications. Research in this area is crucial for designing more robust microbial strains for industrial processes (Jarboe, Royce, & Liu, 2013).

Environmental and Analytical Applications

The study of microbial metabolism of heterocyclic compounds, including pyridine and its derivatives, under various conditions, illustrates their environmental significance. Understanding these metabolic pathways is essential for bioremediation strategies and environmental sustainability (Kaiser, Feng, & Bollag, 1996).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCLQZXASSWTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B6354374.png)

![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B6354385.png)